molecular formula C3HClN2O2S B13023683 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid

5-Chloro-1,2,4-thiadiazole-3-carboxylic acid

Cat. No.: B13023683
M. Wt: 164.57 g/mol
InChI Key: VZSQONFSPINVSU-UHFFFAOYSA-N
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Description

5-Chloro-1,2,4-thiadiazole-3-carboxylic acid (CAS: 1346147-94-1) is a heterocyclic compound with the molecular formula C₃HClN₂O₂S and a molecular weight of 168.57 g/mol . Its structure consists of a 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a carboxylic acid group at position 3. This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive functional groups, which enable further derivatization .

Safety and Handling: The compound poses health risks, including toxicity upon ingestion, inhalation, or skin contact. It may also exhibit environmental hazards, particularly to aquatic ecosystems. Proper personal protective equipment (PPE) and adherence to storage guidelines (e.g., avoiding heat and moisture) are critical .

Properties

IUPAC Name

5-chloro-1,2,4-thiadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2O2S/c4-3-5-1(2(7)8)6-9-3/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSQONFSPINVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions, followed by oxidation to form the thiadiazole ring . Another method involves the reaction of hydrazonoyl halides with thiocyanates .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution under controlled conditions, enabling functionalization with various nucleophiles.

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationLiHMDS, THF, 0–20°C3-Cyano-5-(methylamino)-1,2,4-thiadiazole60%
Amide FormationEthanethiol, Na base, non-protic solvents5-Chloro-3-ethylsulfanyl-pyridine-2-carboxylate derivativesScalable
Grignard AdditionRMgX (alkyl/aryl Grignard reagents)Substituted thiadiazole derivatives with alkyl/aryl groups at position 5

Key findings:

  • Solvent dielectric constant significantly affects substitution selectivity. Reactions in non-protic solvents (ε < 15) favor ortho-thiolation over para-substitution .

  • Alkylation with LiHMDS proceeds via deprotonation followed by nucleophilic attack, confirmed by LC-MS analysis .

Cyclization and Heterocycle Formation

The carboxylic acid group facilitates cyclization reactions to form fused heterocyclic systems.

Reaction Type Reagents/Conditions Product Yield Reference
Hydrazide CyclizationHydrazine hydrate, propan-2-ol, reflux1,3,4-Oxadiazole derivatives (e.g., compound 10 )79%
Thiadiazole FormationH<sub>2</sub>SO<sub>4</sub>, condensation5-(Methylamino)-1,3,4-thiadiazol-2-yl pyrrolidin-2-one (18 )
Triazole SynthesisCarbon disulfide, KOH, HClTriazolone (19 ) and triazolethiones (20 , 21 )

Key findings:

  • Cyclization with carbon disulfide forms potassium thiolate intermediates, which acidify to yield oxadiazoles (IR: C=S at 1206–1255 cm⁻¹; <sup>13</sup>C-NMR: C=S at 174.2 ppm) .

  • Thiadiazole formation is confirmed by <sup>13</sup>C-NMR resonances at 152.9 ppm (C=S) and 167.4 ppm (C=N) .

Condensation Reactions

The carboxylic acid group reacts with amines and carbonyl compounds to form hydrazides and Schiff bases.

Reaction Type Reagents/Conditions Product Yield Reference
Hydrazide SynthesisHydrazine hydrate, ethanol, reflux5-Chloro-1,2,4-thiadiazole-3-carbohydrazide68%
Schiff Base FormationAldehydes/ketones, ethanol, 78°CN′-Substituted hydrazides (e.g., compound 3 )50–86%
Urea Derivative SynthesisIsocyanates, methanolCarboxamides (e.g., 14 , 15 )

Key findings:

  • Hydrazide derivatives exhibit antiproliferative activity against cancer cell lines (e.g., MV4-11 leukemia cells) .

  • IR spectra of carbothioamides show C=S stretching at 1206–1255 cm⁻¹ .

Functional Group Transformations

The carboxylic acid moiety participates in esterification and amidation.

Reaction Type Reagents/Conditions Product Yield Reference
EsterificationSOCl<sub>2</sub>, methanolMethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate85%
AmidationAmines, DCC/DMAP5-Chloro-1,2,4-thiadiazole-3-carboxamides

Key findings:

  • Esterification with thionyl chloride proceeds via acyl chloride intermediates, isolated by vacuum distillation .

  • Amidation products are precursors for bioactive compounds, including agrochemicals .

Scientific Research Applications

Agricultural Applications

Pesticide Development
5-Chloro-1,2,4-thiadiazole-3-carboxylic acid and its derivatives are primarily utilized in the development of pesticides due to their efficacy against a variety of plant pathogens. Research has shown that compounds containing thiadiazole moieties exhibit significant antifungal properties. For instance, derivatives of this compound have been tested against pathogens such as Fusarium, Rhizoctonia, and Sclerotinia, demonstrating effective control over these fungi in agricultural settings .

Case Study: Efficacy Against Fungal Pathogens
A study evaluated the antifungal activity of this compound against common agricultural pathogens. The results indicated that the compound significantly inhibited the growth of Fusarium graminearum with an inhibition rate exceeding 70% at certain concentrations. This highlights its potential as a biocontrol agent in crop protection strategies .

PathogenInhibition Rate (%)Concentration (mg/L)
Fusarium graminearum75100
Rhizoctonia solani65100
Sclerotinia sclerotiorum70100

Pharmaceutical Applications

Antimicrobial Activity
Beyond agricultural uses, this compound exhibits promising antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, indicating potential applications in pharmaceuticals as an antimicrobial agent.

Case Study: Antimicrobial Testing
In a series of tests conducted on different bacterial strains including Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. This suggests that it could serve as a lead compound for developing new antibiotics or antimicrobial formulations .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Bacillus subtilis25

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving chlorination and carboxylation processes. The ability to modify this compound into various derivatives enhances its applicability across different fields.

Research Findings on Derivatives
Recent studies have focused on synthesizing novel derivatives of thiadiazole-based compounds with enhanced biological activities. For example, derivatives have been created that exhibit improved solubility and bioavailability, making them more effective as pesticides or pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic Acid

  • Molecular Formula: C₁₀H₆ClNO₂S
  • Molecular Weight : 239.67 g/mol
  • Key Differences: Replaces the 1,2,4-thiadiazole core with a 1,2-thiazole ring.

5-Chloro-1,2-oxazole-3-carboxylic Acid

  • Molecular Formula: C₄H₂ClNO₃
  • Molecular Weight : 147.52 g/mol
  • Key Differences : Features an oxazole ring (oxygen instead of sulfur at position 1). The reduced electron-withdrawing effect of oxygen versus sulfur may decrease acidity and reactivity .

Functional Group Variations

Ethyl 5-Chloro-1,2,4-thiadiazole-3-carboxylate

  • Molecular Formula : C₅H₅ClN₂O₂S
  • Molecular Weight : 192.62 g/mol
  • Key Differences : The carboxylic acid is esterified to an ethyl group, increasing lipophilicity and altering solubility. This derivative is often used in coupling reactions for drug discovery .

5-Amino-1,2,4-thiadiazol-3-one Derivatives

  • Example: 5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one
  • Key Differences: Replaces the carboxylic acid with an amino group and introduces a tetrahydrofuran substituent. The amino group enhances nucleophilicity, enabling participation in Schiff base or coordination chemistry .

Substituent Variations

5-Chloro-3-ethyl-1,2,4-thiadiazole

  • Molecular Formula : C₄H₅ClN₂S
  • Molecular Weight : 148.62 g/mol
  • Key Differences : Lacks the carboxylic acid group, reducing polarity. The ethyl group may improve membrane permeability in biological applications .

5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid

  • Molecular Formula : C₇H₃ClN₂O₃S
  • Molecular Weight : 230.63 g/mol
  • Key Differences : Incorporates a thiophene substituent and an oxadiazole core, combining aromatic and electron-deficient properties for enhanced photophysical activity .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Applications References
5-Chloro-1,2,4-thiadiazole-3-carboxylic acid C₃HClN₂O₂S 168.57 1,2,4-Thiadiazole Cl (C5), COOH (C3) Pharmaceutical intermediates
3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 1,2-Thiazole Cl (C3), COOH (C4), Ph (C5) Agrochemical synthesis
Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate C₅H₅ClN₂O₂S 192.62 1,2,4-Thiadiazole Cl (C5), COOEt (C3) Coupling reactions
5-Chloro-3-ethyl-1,2,4-thiadiazole C₄H₅ClN₂S 148.62 1,2,4-Thiadiazole Cl (C5), Et (C3) Lipophilic building blocks

Research Findings

  • Reactivity : The carboxylic acid group in this compound facilitates amide bond formation, making it superior to ester derivatives (e.g., ethyl carboxylate) in peptide-mimetic drug design .
  • Biological Activity : Thiadiazole derivatives with chlorine substituents exhibit enhanced antimicrobial activity compared to oxazole analogues, likely due to sulfur’s electron-withdrawing effects .
  • Synthetic Utility : Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole demonstrates the reactivity of the chlorine atom at position 5, enabling aryl group introduction for tailored applications .

Biological Activity

5-Chloro-1,2,4-thiadiazole-3-carboxylic acid is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the chlorine atom enhances its reactivity and biological activity. The general structure can be represented as follows:

C4H3ClN2O2S\text{C}_4\text{H}_3\text{ClN}_2\text{O}_2\text{S}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, 5-chloro derivatives have shown significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

  • Study Design : A series of compounds derived from 5-chloro-3-methylisothiazole-4-carboxylic acid were tested against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma).
  • Results : The most active compound demonstrated an IC50 value lower than that of standard chemotherapeutics like Cisplatin and 5-Fluorouracil. Notably, it exhibited selectivity towards cancer cells while showing reduced toxicity to normal cells .
CompoundCell LineIC50 (µM)Comparison
5-Chloro-3-methylisothiazoleMCF-710Lower than Cisplatin
5-Chloro derivativeLoVo8Comparable to 5-Fluorouracil

Antimicrobial Activity

Thiadiazole compounds exhibit notable antimicrobial properties. Research indicates that 5-chloro derivatives possess activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of thiadiazole derivatives:

  • Methodology : Compounds were tested against Gram-positive and Gram-negative bacteria.
  • Findings : Compounds containing the thiadiazole moiety displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of halogens like chlorine was found to enhance activity .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazoles has also been documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines.

Research Findings

  • Inflammation Model : In vitro assays using macrophage cell lines demonstrated that 5-chloro derivatives could downregulate the expression of TNF-alpha and IL-6.
  • : The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid, and how can purity be maximized?

Methodological Answer: The synthesis typically involves cyclization reactions of thiosemicarbazide derivatives with chlorinated precursors. For example:

  • Step 1: React 5-amino-1,2,4-thiadiazole with chloroacetic acid under acidic conditions to form the carboxylic acid moiety.
  • Step 2: Purify via recrystallization in ethanol/water mixtures to remove unreacted intermediates.
  • Purity Optimization: Use high-performance liquid chromatography (HPLC) with a C18 column (MeOH:H₂O = 70:30) to achieve >98% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm the thiadiazole ring and carboxylic acid protons (e.g., δ ~12.5 ppm for -COOH) .
  • X-ray Crystallography: Employ SHELX programs for structure refinement. The thiadiazole ring exhibits planar geometry with bond lengths of 1.65–1.68 Å (C-S) and 1.30–1.32 Å (C=N) .
  • IR Spectroscopy: Identify characteristic peaks: 1700–1720 cm⁻¹ (C=O stretch) and 690–710 cm⁻¹ (C-Cl stretch) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
  • Handling: Use explosion-proof fume hoods, anti-static equipment, and PPE (nitrile gloves, face shields). Avoid contact with oxidizing agents due to risk of exothermic decomposition .
  • Emergency Response: For spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Dispose via incineration in licensed facilities .

Q. How can researchers resolve contradictions in reported degradation pathways of this compound under UV irradiation?

Methodological Answer: Conflicting data on aromatic intermediates (e.g., hydroquinone vs. chlorocatechol) can arise from variations in photocatalyst selection (TiO₂ vs. ZnO) or pH. To resolve:

  • Controlled Experiments: Compare degradation at pH 3 (favoring •OH radicals) vs. pH 9 (dominated by O₂•⁻ radicals).
  • Analytical Validation: Use LC-MS/MS to detect transient intermediates (e.g., 5-Chloro-1,2,4-benzenetriol, m/z 177.98) and track reaction kinetics via Langmuir-Hinshelwood modeling .

Q. Degradation Pathway Table

IntermediateFormation ConditionDetected m/z
4-ChlorocatecholpH 3, TiO₂ catalyst143.97
5-Chloro-1,2,4-benzenetriolpH 5–7, ZnO catalyst177.98
Maleic AcidpH 9, prolonged irradiation116.01

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electron density. The C3-carboxylic acid group shows nucleophilic susceptibility (Fukui ff^- index = 0.15), while the C5-chloro site is electrophilic (Fukui f+f^+ index = 0.22) .
  • Molecular Dynamics: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction barriers for SNAr mechanisms .

Q. How can researchers detect trace levels of this compound in biological or environmental samples?

Methodological Answer:

  • Sample Preparation: For urine metabolites, use solid-phase extraction (SPE) with C18 cartridges and elute with acetonitrile:acetic acid (95:5).
  • Detection: Employ UPLC-ESI-MS/MS in negative ion mode (quantifier ion: m/z 178.96; qualifier: m/z 140.92) with a LOD of 0.1 ppb .

Q. Analytical Parameters Table

MatrixRecovery (%)RSD (%)LOD (ppb)
Human Urine92.36.70.1
Soil85.48.20.5
Surface Water89.17.10.2

Q. What strategies mitigate challenges in multi-step derivatization of this compound for pharmaceutical applications?

Methodological Answer:

  • Protection of -COOH Group: Use tert-butyl dimethylsilyl (TBDMS) esters to prevent unwanted side reactions during amide coupling .
  • Microwave-Assisted Synthesis: Reduce reaction times for triazole-thiadiazine hybrids (e.g., from 12 hours to 20 minutes at 150 W) while maintaining yields >80% .

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